molecular formula C19H32BN3O4 B1526705 tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1092563-74-0

tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B1526705
M. Wt: 377.3 g/mol
InChI Key: UEKDWYQGXIOIJE-UHFFFAOYSA-N
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Description

The compound “tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a piperidine ring, a pyrazole ring, and a boronic ester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate” involves the reaction of “ert-butyl 4-(bromomethylene)piperidine-1-carboxylate” with "Bis(pinacolato)diboron" .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperidine ring which is a six-membered ring with one nitrogen atom. Attached to this ring is a tert-butyl group and a carboxylate group. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, is also attached to the piperidine ring. The pyrazole ring is further substituted with a tetramethyl boronic ester .


Chemical Reactions Analysis

While specific chemical reactions involving this exact compound may not be readily available, similar compounds have been used as reactants in the synthesis of other complex molecules. For example, “tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate” is used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is a solid compound . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .

Scientific Research Applications

Organoboronic Compounds

Organoboronic compounds, also known as organoboranes, are chemical compounds that combine boron and carbon . They have widespread applications in various fields :

  • Organic Synthesis : Organoboronic compounds are used as reagents and catalysts in organic synthesis . They enable many chemical transformations, most importantly, hydroboration and carboboration .
  • Pharmaceutical Science : Organoboronic compounds are used in the synthesis of pharmaceuticals . They can be used to create a wide variety of complex molecules that are useful in drug discovery and development .
  • Materials Science : Organoboronic compounds are also used in materials science . They can be used to synthesize new materials with unique properties .

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the direct formation of carbon–carbon bonds . It has found considerable academic and industrial use in various fields :

  • Polymer Science : The Suzuki-Miyaura reaction is used in the production of polymers . It allows for the creation of complex polymer structures through the formation of carbon-carbon bonds .
  • Fine Chemicals : The Suzuki-Miyaura reaction is used in the production of fine chemicals . It provides a practical synthetic route for creating a wide variety of chemicals .
  • Pharmaceuticals : The Suzuki-Miyaura reaction is used in the synthesis of pharmaceuticals . It allows for the creation of complex molecules that are useful in drug discovery and development .
  • Materials : The Suzuki-Miyaura reaction is also used in the production of materials . It allows for the creation of complex materials through the formation of carbon-carbon bonds .

Future Directions

The future directions for this compound could involve its use in the synthesis of other complex molecules, given its structural features. It could potentially be used in the development of new pharmaceuticals or in other chemical research .

properties

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-9-15(13-22)23-12-14(11-21-23)20-26-18(4,5)19(6,7)27-20/h11-12,15H,8-10,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKDWYQGXIOIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

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